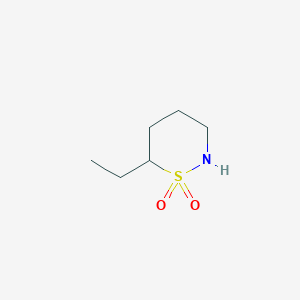
6-Ethyl-1,2-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,2-thiazinane-1,1-dione is a heterocyclic organic compound . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur . The IUPAC name of this compound is 6-ethyl-1,2-thiazinane 1,1-dioxide .
Molecular Structure Analysis
The molecular formula of 6-Ethyl-1,2-thiazinane-1,1-dione is C6H13NO2S . The InChI code for this compound is 1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9 . The molecular weight of this compound is 163.24 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
The synthesis and characterization of polymers derived from substituted glycolides, including ethyl variants similar to 6-Ethyl-1,2-thiazinane-1,1-dione, have been explored. These studies involve the bulk polymerization of ethylglycolide and other derivatives to high molecular weight polymers. The research indicates that the steric bulk of the monomer affects polymerization rates, with variations in the thermal and physical properties of the resulting polymers, such as glass transition temperatures (Tg's) differing based on the alkyl side chains (M. Yin & G. Baker, 1999).
Heterocyclic Compound Synthesis
New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and related compounds have been synthesized and characterized. These compounds are prepared through Schiff's base reactions and further reactions with various amines and anhydrides, indicating a broad interest in the synthesis of complex heterocyclic structures that include the thiazinane motif (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).
Biological Activity
Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound structurally related to 6-Ethyl-1,2-thiazinane-1,1-dione, has been synthesized and found to show moderate insecticidal activity. This highlights the potential biological applications of thiazinane derivatives in developing new insecticides (Dongmei Li, Zhongzhen Tian, & Gaolei Wang, 2013).
Organic Electronics
The development of novel materials for organic electronics, such as n-type conjugated polyelectrolytes, utilizes the core structure of diketopyrrolopyrrole, which shares reactivity principles with thiazinane derivatives. These materials are used as electron transport layers in polymer solar cells, demonstrating the versatility of ethyl-substituted heterocyclic compounds in advanced material science (Lin Hu et al., 2015).
Corrosion Inhibition
Research into green and environmentally friendly corrosion inhibitors has led to the study of spirocyclopropane derivatives, demonstrating the broader chemical utility of cyclic and heterocyclic structures in protecting metals against corrosion in acidic environments. This suggests potential applications for thiazinane derivatives in similar contexts (M. Chafiq et al., 2020).
Safety And Hazards
The safety information available indicates that 6-Ethyl-1,2-thiazinane-1,1-dione may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
6-ethylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQZYLGMQQIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-1,2-thiazinane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


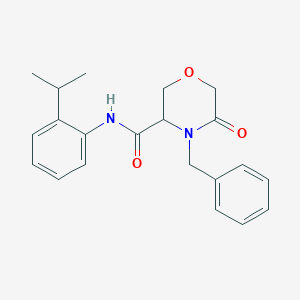
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
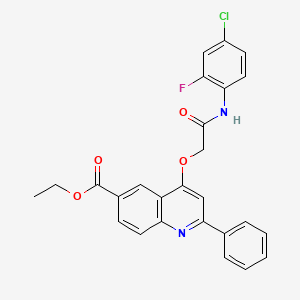
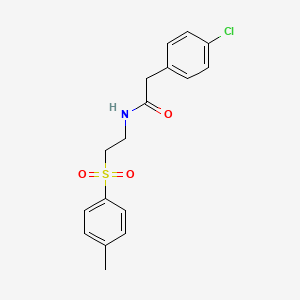
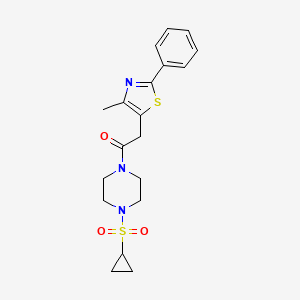
![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)
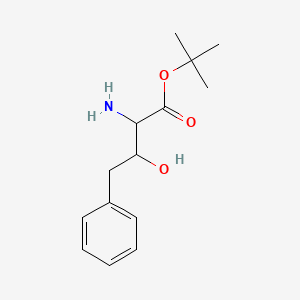
![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
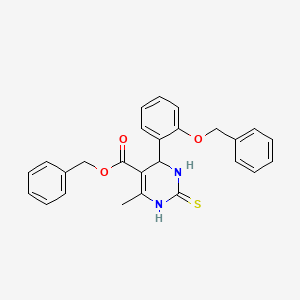
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)
![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)